N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-2-5-18(6-3-15)29(25,26)23-10-8-16(9-11-23)21(24)22-17-4-7-19-20(14-17)28-13-12-27-19/h2-7,14,16H,8-13H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCQMKILNRKUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under controlled pH conditions using an aqueous sodium carbonate solution. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and cost-effectiveness. Purification techniques such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various N-substituted derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide involves several key steps:
- Initial Reaction : The process begins with the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium. This step yields the sulfonamide derivative.
- Further Derivatization : The synthesized sulfonamide is then reacted with various bromoacetamides to obtain a range of piperidine derivatives. These derivatives are screened for biological activity against specific enzymes linked to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Enzyme Inhibition Studies
Research has shown that compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of T2DM and AD:
- α-glucosidase Inhibition : This enzyme plays a role in carbohydrate metabolism. Inhibitors can help manage blood sugar levels in diabetic patients.
- Acetylcholinesterase Inhibition : This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. Inhibitors may provide therapeutic benefits for patients with Alzheimer's disease .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds derived from similar scaffolds:
- Cell Line Testing : Compounds exhibiting structural similarities to N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide have shown promising results against various cancer cell lines (e.g., PC-3, MDA-MB-231) with IC50 values indicating effective growth inhibition .
Case Study: Anticancer Screening
A study evaluated a series of benzodioxin derivatives for their anticancer properties. Among these compounds, one derivative demonstrated potent activity against multiple cancer cell lines with IC50 values ranging from 7.84 to 16.2 µM. The findings suggest that structural modifications can significantly enhance anticancer efficacy .
Case Study: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of sulfonamide derivatives synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). The results indicated that certain modifications led to improved inhibition rates against α-glucosidase and acetylcholinesterase compared to parent compounds .
Data Table: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin) derivative | α-glucosidase | Not specified | Antidiabetic |
| N-(2,3-dihydrobenzo[1,4]-dioxin) derivative | Acetylcholinesterase | Not specified | Alzheimer's treatment |
| Related benzodioxin derivative | Various cancer cell lines | 7.84 - 16.2 | Anticancer |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic roles in various diseases.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 384.5 g/mol. It features a piperidine ring substituted with a sulfonamide group and a benzodioxin moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride. The reaction conditions typically include alkaline media and specific solvents like DMF (dimethylformamide) to facilitate the formation of the desired sulfonamide derivatives .
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of compounds derived from the benzodioxin structure. For instance, derivatives were screened against α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds exhibit promising inhibitory activity, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their ability to modulate glucose metabolism and neurotransmitter levels .
Antimicrobial Activity
The compound was evaluated for its antimicrobial properties against Mycobacterium tuberculosis. In vitro tests showed significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antitubercular drugs like ethambutol and rifampicin. The selectivity index (SI) values were greater than 30, indicating low toxicity alongside high efficacy against the pathogen .
Cytotoxicity
The cytotoxic effects of the compound were assessed using MTT assays on various cancer cell lines. Preliminary findings suggest that while it exhibits cytotoxicity, the selectivity for cancer cells over normal cells remains favorable, making it a candidate for further development in anticancer therapies .
Case Studies
| Study | Target | Method | Results |
|---|---|---|---|
| Study A | α-glucosidase | In vitro enzyme assay | Significant inhibition observed; potential for T2DM treatment |
| Study B | Acetylcholinesterase | In vitro enzyme assay | Moderate inhibition; implications for AD therapy |
| Study C | M. tuberculosis | MIC determination | MIC values comparable to standard treatments; SI > 30 |
| Study D | Cancer cell lines | MTT assay | Selective cytotoxicity observed; IC50 values indicate potential for anticancer application |
Q & A
Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, starting with the formation of the benzodioxin core followed by sulfonylation and piperidine-carboxamide coupling. Key steps include:
- Benzodioxin Core Assembly : Cyclocondensation of catechol derivatives with dihaloethanes under basic conditions .
- Sulfonylation : Reaction of the benzodioxin intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Piperidine-Carboxamide Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) with N-protected piperidine-4-carboxylic acid, followed by deprotection . Yield optimization relies on solvent polarity (e.g., DMF for solubility vs. THF for steric control), temperature (0–25°C for sulfonylation to minimize side reactions), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzodioxin ring and sulfonamide linkage. Aromatic protons in the benzodioxin moiety appear as doublets (δ 6.7–7.1 ppm), while the piperidine protons show distinct splitting patterns (δ 1.5–3.5 ppm) .
- Infrared (IR) Spectroscopy : Key peaks include sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (e.g., hexane:ethyl acetate 3:1 for benzodioxin intermediates) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the pharmacophore of this compound?
- Substituent Variation : Modify the 4-methylphenylsulfonyl group (e.g., replacing methyl with halogens or electron-withdrawing groups) to assess impact on target binding .
- Piperidine Ring Modifications : Introduce substituents at the piperidine nitrogen (e.g., alkylation or acylation) to evaluate steric and electronic effects on bioavailability .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity. Dose-response curves (IC₅₀ values) and selectivity indices are critical .
Q. What strategies are recommended to resolve contradictions in biological activity data across different experimental models?
- Assay Standardization : Ensure consistent parameters (e.g., ATP concentration in kinase assays, serum percentage in cell cultures) to minimize variability .
- Metabolic Stability Testing : Compare results from hepatic microsome assays (e.g., human vs. rodent) to identify species-specific metabolism differences .
- Orthogonal Validation : Confirm activity using complementary methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for kinetic data) .
Q. How to optimize the synthetic pathway for large-scale production while maintaining enantiomeric purity?
- Catalyst Screening : Use chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived ligands) during piperidine-carboxamide coupling to enhance enantioselectivity .
- Process Intensification : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
- Crystallization Control : Optimize solvent-antisolvent pairs (e.g., ethanol/water) to isolate enantiomerically pure crystals .
Q. What in vitro models are appropriate for evaluating the compound's enzyme inhibition potential?
- Kinase Profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) in radiometric or fluorescence-based assays to measure inhibition .
- Cell-Based Models : Primary human endothelial cells or cancer spheroids to assess anti-angiogenic or cytotoxic effects .
- Off-Target Screening : Panels of GPCRs or ion channels to evaluate selectivity (e.g., Eurofins CEREP panels) .
Q. How to employ computational modeling to predict binding affinities with target receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfonamide group and kinase ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Asp1046 in VEGFR2) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analog series to prioritize synthetic targets .
Q. What are the challenges in introducing regioselective modifications to the benzodioxin moiety?
- Steric Hindrance : Electron-donating groups at the 6-position (e.g., carboxamide) direct electrophilic substitution to the 2-position, requiring protecting groups for selective functionalization .
- Directing Groups : Use transient directing agents (e.g., boronates) to achieve meta-substitution on the benzodioxin ring .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., LC-MS/MS) to identify bioavailability limitations .
- Prodrug Strategies : Modify the carboxamide to ester prodrugs for improved oral absorption .
Q. What advanced analytical methods can detect trace impurities from synthetic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
